1,4-Bis(4-methoxyphenyl)-N~2~-phenyl-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carboxamide
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Overview
Description
1,4-Bis(4-methoxyphenyl)-N~2~-phenyl-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carboxamide is a complex organic compound with a unique structure that includes methoxyphenyl and phenyl groups attached to a diazacyclopenta[CD]azulene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(4-methoxyphenyl)-N~2~-phenyl-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carboxamide typically involves multiple steps. One common method includes the reduction of Schiff bases using sodium borohydride (NaBH4) as a reducing agent . The reaction conditions often involve the use of solvents such as ethanol or methanol, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(4-methoxyphenyl)-N~2~-phenyl-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced using agents like NaBH4.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) is commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction can lead to the formation of corresponding alcohols.
Scientific Research Applications
1,4-Bis(4-methoxyphenyl)-N~2~-phenyl-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carboxamide has several scientific research applications:
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Bis(4-methoxyphenyl)-N~2~-phenyl-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1,4-Bis(4-methoxyphenyl)-N~2~-phenyl-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carboxamide is unique due to its complex structure, which includes multiple functional groups and a diazacyclopenta[CD]azulene core. This structure provides it with distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C31H29N3O3 |
---|---|
Molecular Weight |
491.6 g/mol |
IUPAC Name |
2,6-bis(4-methoxyphenyl)-N-phenyl-1,4-diazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carboxamide |
InChI |
InChI=1S/C31H29N3O3/c1-36-24-15-11-21(12-16-24)27-20-34-29(30(35)32-23-8-4-3-5-9-23)28(22-13-17-25(37-2)18-14-22)26-10-6-7-19-33(27)31(26)34/h3-5,8-9,11-18,20H,6-7,10,19H2,1-2H3,(H,32,35) |
InChI Key |
AXCPYXJEYFFRLI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C(=C(C4=C3N2CCCC4)C5=CC=C(C=C5)OC)C(=O)NC6=CC=CC=C6 |
Origin of Product |
United States |
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